molecular formula C18H22FNO4S B2501502 N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1705485-47-7

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2501502
CAS No.: 1705485-47-7
M. Wt: 367.44
InChI Key: OWPZWIKHSYNXFY-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22FNO4S and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on similar benzenesulfonamide derivatives has revealed their structural properties through crystallography. For instance, studies on 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide highlighted their supramolecular architectures influenced by C—H⋯πaryl and C—H⋯O intermolecular interactions, forming two- and three-dimensional architectures, respectively (V. Z. Rodrigues et al., 2015).

Electrophilic Fluorination

The compound's structural analog, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been utilized as a sterically demanding electrophilic fluorinating reagent. This reagent enhances the enantioselectivity of products in fluorination reactions, indicating the potential utility of similar compounds in synthetic chemistry for the introduction of fluorine atoms with high selectivity (H. Yasui et al., 2011).

Inhibition of Cyclooxygenase-2 (COX-2)

Derivatives of benzenesulfonamide have been synthesized and evaluated for their potential as selective COX-2 inhibitors. The introduction of a fluorine atom into these molecules has been found to preserve COX-2 potency and significantly increase selectivity for COX-2 over COX-1, showcasing their therapeutic potential for conditions such as rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Fluorophore Development for Zinc(II) Detection

Research into the development of specific fluorophores for Zn(II) has led to the synthesis of analogs, including those related to N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide. These compounds form complexes with zinc(II), resulting in a bathochromic shift in their UV/visible spectra, indicating their potential use in detecting zinc(II) ions in biological systems (M. Kimber et al., 2003).

Radical N-Demethylation of Amides

The compound's relatives have been used in a novel N-demethylation process of N-methyl amides, employing N-fluorobenzenesulfonimide as an oxidant. This method, facilitated by a copper catalyst, signifies an advance in the field of organic synthesis, potentially allowing for the selective removal of methyl groups from amides (Xu Yi et al., 2020).

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S/c1-13-11-14(23-3)9-10-17(13)25(21,22)20-12-18(2,24-4)15-7-5-6-8-16(15)19/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPZWIKHSYNXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.